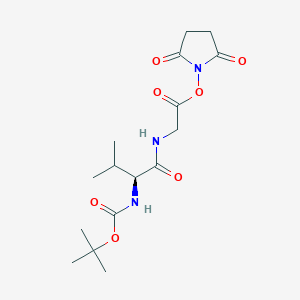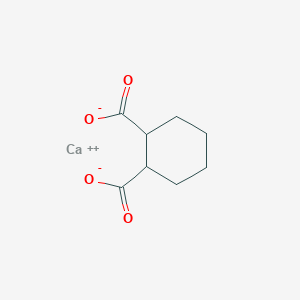![molecular formula C14H20N2 B13141544 (1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B13141544.png)
(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5R)-3-Benzyl-3,6-diazabicyclo[322]nonane is a bicyclic compound featuring a diazabicyclo structure with a benzyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane can be achieved through several methods. One common approach involves the use of halogenated solvents in a base-catalyzed reaction to afford the desired product in high yields . Another method includes the use of multicomponent reactions, such as the double condensation of 1,3-acetonedicarboxylates with dicarbonyl compounds .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: (1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a ligand in the study of enzyme-substrate interactions. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds. Additionally, in industry, it is utilized in the development of new materials and catalysts .
Wirkmechanismus
The mechanism of action of (1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The diazabicyclo structure allows it to fit into enzyme active sites, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds similar to (1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane include other diazabicyclo derivatives such as 3-azabicyclo[3.3.1]non-3-enes and 8-azabicyclo[3.2.1]octane .
Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its benzyl group and diazabicyclo framework contribute to its versatility in various applications, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C14H20N2 |
|---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
(1R,5R)-3-benzyl-3,6-diazabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14(11-16)15-8-13/h1-5,13-15H,6-11H2/t13-,14-/m1/s1 |
InChI-Schlüssel |
JVKNKFDGLBRQPB-ZIAGYGMSSA-N |
Isomerische SMILES |
C1C[C@@H]2CN(C[C@H]1CN2)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CC2CN(CC1CN2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


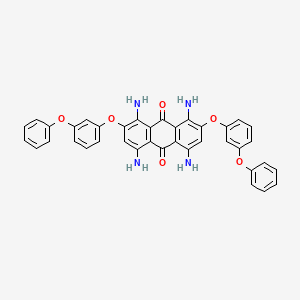
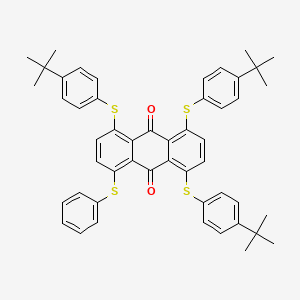
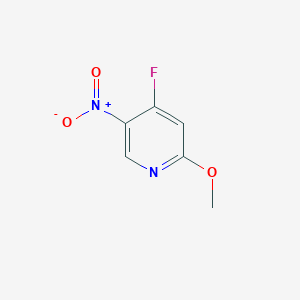

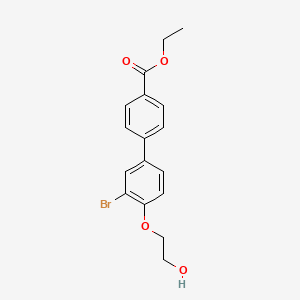
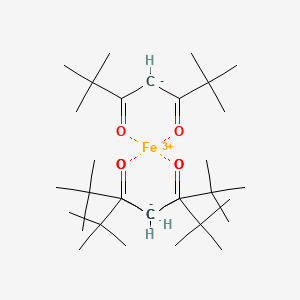

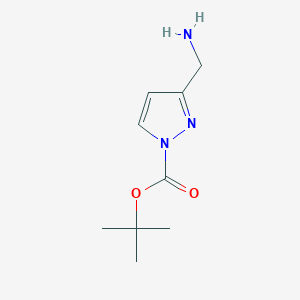

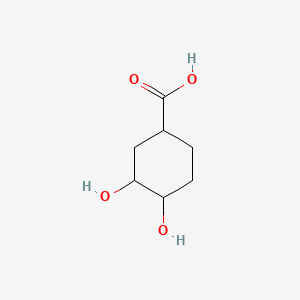
![Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B13141520.png)
